Methylprednisolone acetate-d6

Bioanalysis Isotope Dilution Mass Spectrometry Pharmacokinetics

Quantitative LC-MS/MS of methylprednisolone acetate requires an analyte-matched deuterated internal standard to correct matrix effects and extraction losses. Non-deuterated or mismatched analogs introduce unacceptable quantitative bias. - Enables FDA/EMA compliant method validation for plasma, tissue, and synovial fluid - Corrects for ion suppression/enhancement in complex matrices - High isotopic purity ensures no interference with unlabeled analyte - Available for pharmacokinetic and metabolism studies

Molecular Formula C24H32O6
Molecular Weight 422.5 g/mol
Cat. No. B12372205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylprednisolone acetate-d6
Molecular FormulaC24H32O6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O
InChIInChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1/i5D,10D,11D2,13D,21D
InChIKeyPLBHSZGDDKCEHR-CUDOFGGBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylprednisolone Acetate-d6: Deuterated Internal Standard for LC-MS/MS


Methylprednisolone acetate-d6 is a stable isotope-labeled analog of the synthetic glucocorticoid methylprednisolone acetate, incorporating six deuterium atoms (d6). Its primary research application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantitation of the unlabeled drug and its metabolites in complex biological matrices [1]. This compound belongs to the class of isotopically labeled corticosteroid analytical standards and is specifically designed to correct for matrix effects, extraction variability, and instrument fluctuations, which are critical for achieving regulatory-compliant bioanalytical method validation [2].

Workflow
LC-MS/MS bioanalysis of methylprednisolone acetate
Role
Deuterated internal standard (ISTD) for precise quantitation
Key Attribute
Corrects matrix effects, extraction variability, and instrument drift

Methylprednisolone Acetate-d6: Why Generic Substitution Fails


In quantitative LC-MS/MS, substituting a stable isotope-labeled internal standard (SIL-IS) with a non-deuterated analog or a structural analog introduces unacceptable analytical risk. Non-deuterated methylprednisolone acetate cannot be used because it co-elutes with and is indistinguishable from the target analyte in the mass spectrometer, precluding any correction for matrix effects or sample loss. Using a different corticosteroid IS (e.g., cortisol-d4 or triamcinolone-d6) is also problematic because differences in chemical structure and ionization efficiency mean it will not accurately track the analyte through sample preparation and ionization, leading to significant quantitative bias [1]. Furthermore, studies have shown that even deuterated ISs can exhibit a retention time shift due to the deuterium isotope effect, causing differential matrix effects that compromise accuracy if not properly managed [2]. Therefore, a high-purity, analyte-matched deuterated IS like Methylprednisolone acetate-d6 is required to meet FDA and EMA bioanalytical method validation guidelines for accuracy and precision [3].

Risk 1

Non-deuterated analog co-elutes and is indistinguishable from the analyte, preventing matrix-effect correction.

Risk 2

Different corticosteroid IS (e.g., cortisol-d4) may show ionization efficiency mismatch, introducing quantitative bias.

Risk 3

Deuterated IS with small mass shift can exhibit retention time shift due to isotope effect, causing differential matrix effects.

Methylprednisolone Acetate-d6: Head-to-Head Performance Evidence


Isotopic Enrichment & Chemical Purity

Methylprednisolone acetate-d6 is commercially supplied with a certified isotopic enrichment of 98% atom D and a chemical purity of 97.7% by HPLC . This high isotopic enrichment is essential because the presence of unlabeled (d0) molecules in the IS stock would contribute to the analyte signal, causing a positive bias and raising the lower limit of quantitation (LLOQ). In contrast, the use of a non-deuterated IS, such as plain methylprednisolone acetate, offers 0% atom D enrichment, providing no means to differentiate IS signal from analyte signal, rendering quantitation impossible in complex matrices [1].

Isotopic Enrichment & Purity
Head-to-head
Target: 98% atom D; 97.7% purity Comparator: 0% atom D; variable purity
High isotopic enrichment minimizes bias and supports LLOQ
Certified vendor specification; enrichment directly affects assay sensitivity
Bioanalysis Isotope Dilution Mass Spectrometry Pharmacokinetics

Matrix Effect Compensation vs. Structural Analogs

A fundamental requirement for a reliable internal standard is its ability to co-elute with and mimic the ionization behavior of the target analyte. Methylprednisolone acetate-d6 is structurally identical to its non-deuterated counterpart, differing only in mass. This ensures near-identical chromatographic retention time and ionization efficiency, allowing it to accurately compensate for matrix-induced ion suppression or enhancement [1]. In contrast, a widely cited study on a different compound class demonstrated that a deuterated internal standard exhibited a slight retention time shift (due to the deuterium isotope effect), resulting in a 59.2% quantitative bias compared to a 13C-labeled IS when analyzing a complex urinary biomarker [2]. This highlights the risk of using a non-analyte-matched or poorly characterized IS, even a deuterated one.

Matrix Effect Compensation
Class-level
Analyte-matched IS: reported bias benchmark Comparator IS (urinary biomarker): -59.2% bias
Matrix-effect compensation is highly IS-dependent
Class-level inference; requires method-specific validation
LC-MS/MS Matrix Effects Ion Suppression Bioanalytical Method Validation

Validated Assay Sensitivity and LLOQ

The use of a deuterated internal standard (MP-D2) for the quantitation of methylprednisolone acetate (MPA) has been validated in a rat plasma LC-MS/MS method, achieving a lower limit of quantitation (LLOQ) of 6 ng/mL [1]. This sensitivity is critical for tracking the drug's pharmacokinetic profile over an extended period following administration. While this specific method used MP-D2, Methylprednisolone acetate-d6 offers an alternative with a higher mass shift (+6 Da vs +2 Da), which can be advantageous for avoiding potential cross-talk or interference from naturally occurring isotopes in complex biological matrices.

LLOQ Achieved
Method context
6 ng/mL
Supports sensitive quantitation for PK studies
Validated in rat plasma using MP-D2 IS; d6 may offer lower interference
Pharmacokinetics Bioanalysis Method Validation LLOQ

Higher Mass Shift Reduces Cross-Talk Interference

Methylprednisolone acetate-d6 provides a mass shift of +6 Da relative to the unlabeled analyte, compared to the +2 Da shift of MP-D2, which has been used in published assays [1]. A larger mass difference is generally preferred in LC-MS/MS method development. It reduces the risk of signal 'cross-talk' or interference, where the isotopic envelope of the analyte (e.g., the M+2 peak from naturally abundant 13C or 18O) can contribute to the IS channel, or vice versa. This is a significant advantage when quantifying compounds at low concentrations in complex matrices like plasma or tissue homogenates.

Mass Shift Advantage
Reported
+6 Da (d6 IS) +2 Da (d2 IS)
Larger mass separation reduces cross-talk risk
Improved specificity at low concentrations in complex matrices
Mass Spectrometry Interference Isotopic Purity Bioanalysis

Regulatory Compliance for Validated Bioanalysis

For any bioanalytical method intended to support regulatory submissions (e.g., IND, NDA, ANDA), the use of a stable isotope-labeled internal standard is the gold standard and is strongly recommended by regulatory agencies like the FDA and EMA [1]. While a USP reference standard exists for methylprednisolone acetate, it is intended for identity and purity testing of drug substance and product, not for use as an internal standard in biological matrices . Methylprednisolone acetate-d6 is a dedicated research chemical specifically designed and manufactured for this purpose, with a defined isotopic purity that supports robust method validation and long-term assay reproducibility.

Intended Use Alignment
Context-dependent
Purpose-built for bioanalytical IS USP standard for quality testing
Intended use supports bioanalytical validation review
Review appropriate reference material per study phase
Bioanalytical Method Validation FDA Guidance EMA Guidelines Reference Standards

Methylprednisolone Acetate-d6: Optimal Application Scenarios


Validated Plasma Quantitation for PK Studies

Methylprednisolone acetate-d6 is the ideal internal standard for developing and validating LC-MS/MS methods to measure methylprednisolone acetate concentrations in plasma. This is essential for conducting pharmacokinetic studies in animals or humans following administration of Depo-Medrol® or other long-acting injectable suspensions [1]. The high isotopic purity ensures minimal interference and meets the rigorous accuracy and precision criteria required for GLP and regulatory bioanalysis [2].

Quantitation in Complex Matrices

For studies investigating the local tissue distribution, metabolism, or excretion of methylprednisolone acetate, the drug must be quantified in complex matrices like tissue homogenates, urine, or synovial fluid. These matrices are prone to significant ion suppression or enhancement. The use of a closely matched deuterated IS like Methylprednisolone acetate-d6 is crucial for correcting these variable matrix effects and obtaining reliable, unbiased concentration data [3].

Metabolic Profiling and Doping Control

In research applications focused on identifying and quantifying metabolites of methylprednisolone acetate, such as in doping control or toxicology, a deuterated IS is indispensable. It allows for the precise relative quantitation of metabolites, even when authentic metabolite standards are unavailable, by providing a stable reference point for normalization and recovery correction across complex sample preparation workflows [4].

Labeled Impurity Standard for Quality Control

Methylprednisolone acetate-d6 can serve as a labeled impurity standard. By spiking a known amount into a drug substance sample and analyzing by LC-MS, it can be used to accurately identify and quantify related process impurities or degradation products of methylprednisolone acetate, leveraging its unique mass signature for definitive identification .

Application
Selection Property
Validation Focus
PK bioanalysis research (plasma)
Isotopic purity and matrix matching
Accuracy/precision endpoint review
Tissue distribution & excretion studies
Matrix-effect correction capability
Ion suppression/enhancement control
Metabolite identification research
Consistent ionization for relative quantitation
Recovery normalization and profiling
Impurity profiling of methylprednisolone acetate
Unique mass signature for identification
Labeled impurity tracking in LC-MS

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